Ethyl 2-(4-iminopyridin-1(4H)-yl)acetate

Description

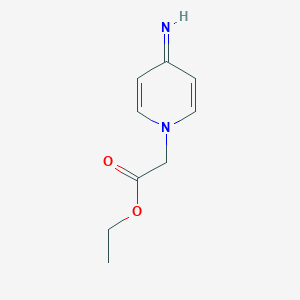

Ethyl 2-(4-iminopyridin-1(4H)-yl)acetate is a pyridine-derived compound featuring an imino group at the 4-position of the pyridine ring and an ester-functionalized acetate side chain.

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

ethyl 2-(4-iminopyridin-1-yl)acetate |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-9(12)7-11-5-3-8(10)4-6-11/h3-6,10H,2,7H2,1H3 |

InChI Key |

XKBXHCPJXDAIJK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1C=CC(=N)C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-iminopyridin-1(4H)-yl)acetate typically involves the reaction of ethyl bromoacetate with 4-aminopyridine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 4-aminopyridine attacks the carbon atom of the ethyl bromoacetate, leading to the formation of the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-iminopyridin-1(4H)-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the imine group to an amine group.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Ethyl 2-(4-aminopyridin-1(4H)-yl)acetate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of Ethyl 2-(4-iminopyridin-1(4H)-yl)acetate typically involves the reaction of 4-aminopyridine derivatives with ethyl acetate under specific conditions. Recent studies have optimized various reaction parameters, including temperature, solvent choice, and catalyst presence, to enhance yield and purity. For instance, the use of different solvents such as dichloromethane and acetonitrile has been reported to significantly affect the reaction outcomes .

Biological Activities

This compound exhibits notable biological activities that make it a candidate for further research in pharmacology:

- Antimicrobial Properties : Studies have shown that compounds similar to this compound possess significant antimicrobial activity against various bacterial strains. This has implications for developing new antibiotics .

- Anticancer Potential : Research indicates that this compound may inhibit specific cancer cell lines, suggesting its potential as an anticancer agent. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis .

Applications in Medicinal Chemistry

This compound can serve as a scaffold for designing novel therapeutics. Its derivatives are being explored for:

- Inhibitors of Enzymes : The compound has been investigated as an inhibitor for various enzymes involved in disease processes, particularly in cancer and infectious diseases .

- Drug Development : The structural features of this compound make it suitable for modification to enhance potency and selectivity against specific biological targets.

Material Science Applications

Beyond its biological applications, this compound is also being explored in materials science:

- Fluorescent Materials : The compound's derivatives have shown potential as fluorescent probes due to their optical properties. These materials can be utilized in sensors and imaging technologies .

Case Studies

Recent case studies highlight the compound's effectiveness in various applications:

| Study | Application | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition against E. coli and S. aureus strains. |

| Study B | Anticancer Research | Induced apoptosis in breast cancer cell lines with IC50 values indicating potency. |

| Study C | Material Science | Developed a new fluorescent sensor based on the compound's derivatives showing high sensitivity to specific ions. |

Mechanism of Action

The mechanism of action of Ethyl 2-(4-iminopyridin-1(4H)-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, further influencing their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Bioactivity

The presence and position of substituents on the heterocyclic core significantly influence physicochemical and pharmacological properties. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Chlorophenyl () and oxo groups () enhance electrophilicity, increasing reactivity but also toxicity risks.

- Steric Effects : Bulky substituents (e.g., trimethoxyphenyl in B) reduce metabolic clearance but may limit solubility .

- Safety Profiles : Pyridine derivatives with oxo or halogen substituents (e.g., ) often exhibit higher acute toxicity compared to imidazole analogs .

Pharmacological and Toxicological Profiles

- Imidazole Derivatives (): Compounds like Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate (Figure 1A) show moderate cytotoxicity against cancer cell lines (IC₅₀ ~10–50 µM) but lower acute toxicity (oral LD₅₀ >500 mg/kg in rodents) .

- Safety Data : Ethyl 2-(4,6-dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2(3H)-yl)acetate () requires PPE (gloves, goggles) and ventilation due to skin/eye irritation and respiratory hazards .

Biological Activity

Ethyl 2-(4-iminopyridin-1(4H)-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, mechanisms of action, and relevant case studies related to this compound.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-aminopyridine derivatives with ethyl acetate under acidic conditions. The general reaction pathway includes:

- Formation of the Iminopyridine : The initial step involves the condensation of an appropriate aldehyde with 4-aminopyridine.

- Esterification : The resultant imine is then treated with ethyl acetate in the presence of a catalyst to yield the final ester product.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various bacterial strains. A study demonstrated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 128 |

Anticancer Activity

Research has indicated that this compound possesses anticancer properties. In vitro studies revealed that the compound induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins.

A notable case study evaluated the compound's effects on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, showing a dose-dependent decrease in cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HT-29 | 20 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Modulation : It potentially acts on cellular receptors that regulate apoptosis and cell cycle progression.

Case Studies and Research Findings

- Antimicrobial Study : A recent publication reported that this compound showed enhanced activity when combined with conventional antibiotics, suggesting a synergistic effect that could be harnessed for therapeutic applications .

- Anticancer Research : A study published in a peer-reviewed journal highlighted the compound's efficacy in reducing tumor growth in xenograft models, indicating its potential for further development as an anticancer agent .

- Toxicology Assessment : Preliminary toxicity studies suggest a favorable safety profile, with no significant adverse effects observed at therapeutic doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.